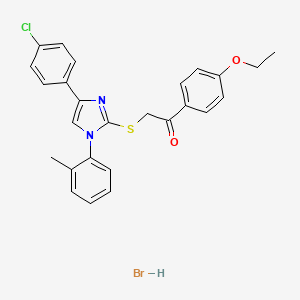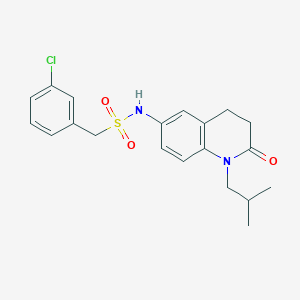![molecular formula C21H19N3O2 B2623170 methyl N-({1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate CAS No. 941962-46-5](/img/structure/B2623170.png)
methyl N-({1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
The compound contains a naphthalene ring, a benzodiazole ring, and a carbamate group. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Benzodiazole is a heterocyclic compound consisting of fused benzene and diazole rings .Chemical Reactions Analysis
Carbamates typically undergo hydrolysis to yield the corresponding alcohol and an amine or ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, naphthalene is a crystalline, white, aromatic, solid hydrocarbon, best known as the primary ingredient in mothballs .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl N-[[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-26-21(25)22-13-20-23-18-8-4-5-9-19(18)24(20)14-15-10-11-16-6-2-3-7-17(16)12-15/h2-12H,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLLGFHUTIPKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B2623088.png)


![2-ethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B2623093.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2623094.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)
![N,N-diethyl-N-[5-(5-{[4-(2-pyrimidinyl)piperazino]methyl}-1,2,4-oxadiazol-3-yl)-2-pyridyl]amine](/img/structure/B2623101.png)
![2-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2623103.png)

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2623105.png)

